molecular formula C13H16FNO B2874256 2-(4-Fluorophenyl)-1-piperidin-1-ylethanone CAS No. 114373-88-5

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone

Cat. No.: B2874256
CAS No.: 114373-88-5
M. Wt: 221.275
InChI Key: CFZYKKRJPHHDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone (CAS 114373-88-5) is a chemical compound with the molecular formula C13H16FNO and a molecular weight of 221.28 g/mol . This ketone derivative features a fluorophenyl group linked to a piperidine ring, a structural motif common in many pharmacologically active compounds . Compounds containing piperidine nuclei are established as privileged structures in medicinal chemistry and are frequently explored for their potential biological activities . Research into structurally similar piperidine derivatives has demonstrated significant antimicrobial properties, with some showing potent activity against various bacterial and fungal strains . Furthermore, the presence of the fluorine atom can influence the compound's properties by increasing lipophilicity, which may improve metabolic stability and bioavailability in research settings . Piperidine-based compounds are also investigated for their interactions with neurotransmitter receptors and transporters, indicating potential value in neurological research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications . Handle with care according to safety guidelines. This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to recommended precautionary statements for safe handling and storage .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZYKKRJPHHDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-piperidin-1-ylethanone typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The 4-fluorophenyl group in the target compound influences its electronic behavior compared to analogs with different substituents:

  • Chlorophenyl analogs: Compounds like 1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone () feature a chloro group, which is stronger electron-withdrawing than fluorine.
  • Methoxyphenyl analogs : Methoxy groups (electron-donating) increase π-electron delocalization, as observed in quinazoline derivatives, leading to red-shifted emission spectra compared to fluorophenyl-substituted compounds .
  • Difluorobenzoyl analogs: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone () has two fluorine atoms, enhancing electron-withdrawing effects and molecular weight (267.27 g/mol vs. 219.25 g/mol for the target compound). This may impact solubility and metabolic stability .

Structural and Conformational Comparisons

  • Isostructural thiazole derivatives (): Crystallographic studies of fluorophenyl-containing thiazoles reveal planar molecular conformations, except for one fluorophenyl group oriented perpendicularly.
  • Imidazo[1,2-a]pyridine precursors: The target compound’s analog, 2-chloro-1-(4-fluorophenyl)ethanone, is a precursor to antimicrobial imidazo[1,2-a]pyridines. Replacing chlorine with piperidine (as in the target compound) alters steric bulk and hydrogen-bonding capacity, influencing downstream biological activity .

Functional and Application-Based Differences

  • Antimicrobial activity : Derivatives of the target compound, such as IP-1 and IP-6 (), show potent activity against Staphylococcus aureus. The piperidine moiety may enhance membrane permeability compared to simpler alkylamines .
  • Photophysical behavior : Fluorophenyl-substituted quinazolines exhibit solvent-dependent emission maxima due to intramolecular charge transfer (ICT). The target compound’s piperidine group could modulate ICT efficiency by donating electron density, though direct data are lacking .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Electronic Effect Notable Property Reference
2-(4-Fluorophenyl)-1-piperidin-1-ylethanone C₁₃H₁₄FNO 219.25 4-Fluorophenyl Moderate electron-withdrawing Precursor to antimicrobial agents
1-[1-(4-Chlorophenyl)...]ethanone C₁₉H₂₁ClN₂O 328.84 4-Chlorophenyl Strong electron-withdrawing Reduced emission intensity
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone C₁₄H₁₅F₂NO₂ 267.27 2,4-Difluorobenzoyl Enhanced electron-withdrawing Higher molecular weight
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine C₁₅H₁₃FN₂O 256.28 4-Methoxyphenyl Electron-donating Red-shifted emission in DMF

Key Research Findings

Substituent Position Matters : Para-fluorine on the phenyl ring optimizes electronic effects for balanced reactivity, whereas ortho-fluorine (as in 2,4-difluorobenzoyl analogs) increases steric hindrance and polarity .

Solvent Interactions: Fluorophenyl-containing compounds exhibit polarity-dependent emission shifts in DMF, suggesting utility in sensor technologies .

Biological Activity

2-(4-Fluorophenyl)-1-piperidin-1-ylethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound features a fluorinated phenyl ring and a piperidine moiety, which contribute to its unique chemical behavior. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including α-glucosidase and cholinesterases. In vitro studies indicate that it displays competitive inhibition against α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has demonstrated bactericidal effects with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against specific strains .

Biological Activity Data Table

Activity Type Target Effect MIC (μM)
AntimicrobialStaphylococcus aureusBactericidal15.625 - 62.5
AntimicrobialEnterococcus faecalisBactericidal62.5 - 125
Enzyme Inhibitionα-GlucosidaseCompetitive inhibitionNot specified
Enzyme InhibitionAcetylcholinesteraseMixed-type inhibitionNot specified

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Antidiabetic Properties : A study highlighted the compound's potential as an antidiabetic agent through its inhibitory effects on α-glucosidase. In vivo tests using STZ-induced diabetic rat models confirmed its effectiveness in reducing blood glucose levels .
  • Antimicrobial Efficacy : In clinical isolates, the compound was tested against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results showed significant biofilm inhibition, indicating potential for treating chronic infections associated with biofilm formation .
  • Neuroprotective Effects : Research into similar piperidine derivatives suggests that compounds with structural similarities may offer neuroprotective benefits by modulating cholinergic pathways, potentially aiding in conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.